molecular formula C17H15ClN2OS B14213585 2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one CAS No. 828914-28-9

2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one

Cat. No.: B14213585
CAS No.: 828914-28-9
M. Wt: 330.8 g/mol
InChI Key: GMEXWNIAKRJFHY-UHFFFAOYSA-N
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Description

2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2E)-2-[(2-Bromophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one
  • 2-{(2E)-2-[(2-Fluorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one

Uniqueness

The presence of the chlorophenyl group in 2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one may impart unique chemical and biological properties compared to its analogs. Chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other halogenated derivatives.

Properties

CAS No.

828914-28-9

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)imino-1,3-thiazolidin-3-yl]-1-phenylethanone

InChI

InChI=1S/C17H15ClN2OS/c18-14-8-4-5-9-15(14)19-17-20(10-11-22-17)12-16(21)13-6-2-1-3-7-13/h1-9H,10-12H2

InChI Key

GMEXWNIAKRJFHY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC2=CC=CC=C2Cl)N1CC(=O)C3=CC=CC=C3

Origin of Product

United States

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